N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring and a pyrrole ring, both of which are important structures in medicinal chemistry. The presence of the trifluoromethyl group adds to its chemical stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the pyrrole ring via condensation reactions. The trifluoromethyl group is usually introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the triazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole and pyrrole rings can bind to active sites of enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and affinity for its targets, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-formylamino-3,4-dihydro-2H-(1,2,4)triazol-1-ium chloride
- 4-(1,2,4-triazol-4-yl)-1H-benzimidazole
- Ethyl 2-(4H-1,2,4-triazol-3-yl)acetate
Uniqueness
N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, especially in medicinal chemistry.
Properties
CAS No. |
664350-24-7 |
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Molecular Formula |
C14H10F3N5 |
Molecular Weight |
305.26g/mol |
IUPAC Name |
(E)-N-(1,2,4-triazol-4-yl)-1-[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]methanimine |
InChI |
InChI=1S/C14H10F3N5/c15-14(16,17)11-3-1-4-12(7-11)22-6-2-5-13(22)8-20-21-9-18-19-10-21/h1-10H/b20-8+ |
InChI Key |
MCQNXECYOHEZOU-DNTJNYDQSA-N |
SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=NN3C=NN=C3)C(F)(F)F |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CC=C2/C=N/N3C=NN=C3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=NN3C=NN=C3)C(F)(F)F |
Origin of Product |
United States |
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